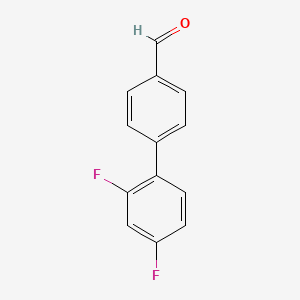

4-(2,4-Difluorophenyl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-difluorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-11-5-6-12(13(15)7-11)10-3-1-9(8-16)2-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWNQBQQPCHIMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374244 | |

| Record name | 4-(2,4-difluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728918-75-0 | |

| Record name | 4-(2,4-difluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 728918-75-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-(2,4-Difluorophenyl)benzaldehyde: Pathways, Protocols, and Mechanistic Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2,4-Difluorophenyl)benzaldehyde is a pivotal biaryl intermediate in the fields of medicinal chemistry and materials science. Its structural motif, featuring a difluorinated phenyl ring coupled to a benzaldehyde moiety, imparts unique electronic and conformational properties that are highly sought after in the design of novel pharmaceuticals and functional materials. This technical guide provides an in-depth exploration of the primary synthetic pathways for this compound. We will dissect the mechanistic underpinnings, causality of reagent selection, and practical execution of leading methods, including Suzuki-Miyaura coupling, Stille coupling, and Friedel-Crafts acylation. Each section includes detailed, field-proven protocols, comparative data, and troubleshooting insights to empower researchers in their synthetic endeavors.

Introduction: Strategic Importance of this compound

The synthesis of complex biaryl structures is a cornerstone of modern organic chemistry. This compound stands out as a particularly valuable building block. The presence of the difluorophenyl group can enhance metabolic stability, improve binding affinity to biological targets through fluorine-specific interactions, and modulate the electronic properties of a molecule.[1][2][3] The aldehyde functional group serves as a versatile handle for a wide array of subsequent chemical transformations, including reductive amination, Wittig reactions, and condensations, making it a gateway to diverse molecular scaffolds.[3]

This guide moves beyond a simple recitation of reactions to provide a strategic analysis of the available synthetic routes, enabling scientists to make informed decisions based on factors such as yield, scalability, cost, and environmental impact.

Palladium-Catalyzed Cross-Coupling: The Gold Standard

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategies for constructing the C-C bond in this compound.[4] These methods are prized for their high efficiency, mild reaction conditions, and exceptional tolerance of various functional groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is frequently the method of choice for synthesizing biaryl compounds due to the stability, low toxicity, and commercial availability of its organoboron reagents.[5][6][7] The reaction typically involves the coupling of an aryl halide with an arylboronic acid. For the target molecule, two primary disconnections are viable:

-

Route A: Coupling of 4-bromobenzaldehyde with 2,4-difluorophenylboronic acid.

-

Route B: Coupling of 1-bromo-2,4-difluorobenzene with 4-formylphenylboronic acid.

Route A is often preferred as 4-bromobenzaldehyde is a readily available and cost-effective starting material.

Mechanistic Rationale

The catalytic cycle of the Suzuki reaction is a well-understood, three-step process that forms the basis of its reliability.[6][8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 4-bromobenzaldehyde), forming a Pd(II) complex.

-

Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its aryl group (2,4-difluorophenyl) to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Expert Commentary on Component Selection:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic, reliable choice. Alternatively, generating the active Pd(0) species in situ from a Pd(II) precursor like Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand (e.g., PPh₃, PCy₃) is common.[6]

-

Base: An inorganic base is crucial for activating the boronic acid. Carbonates like K₂CO₃ or Cs₂CO₃ are standard. The choice can influence reaction rates, with Cs₂CO₃ often being more effective but also more expensive. Phosphates (e.g., K₃PO₄) are also widely used.[9]

-

Solvent: A mixture of an organic solvent and water is typical. Common systems include toluene/water, dioxane/water, or DME/water.[7][8] The aqueous phase is essential for dissolving the base and facilitating the formation of the active boronate species.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

-

Apparatus Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzaldehyde (1.0 eq), 2,4-difluorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Seal the flask and cycle between vacuum and argon or nitrogen backfill three times to establish an inert atmosphere.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed 2:1 mixture of toluene and water. Bubble argon through the mixture for 15-20 minutes to ensure complete deoxygenation. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and saturated brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

| Coupling Partners | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |

| 4-bromobenzaldehyde & 2,4-difluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | Good | [5] |

| 4-formylphenylboronic acid & 1-bromo-2,4-difluorobenzene | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | Toluene/H₂O | High | Adapted from[7][10] |

Stille Coupling

The Stille coupling offers an alternative palladium-catalyzed route, reacting an organostannane with an organic halide.[11][12] While highly effective and tolerant of a vast range of functional groups, the primary drawback is the toxicity of organotin compounds and the challenge of removing tin byproducts during purification.[11][13]

Mechanistic Rationale

The catalytic cycle is analogous to the Suzuki coupling, with the key difference being the transmetalation step, which involves an organostannane reagent (e.g., (2,4-difluorophenyl)tributylstannane) and does not require a base.[12][14] Additives like copper(I) iodide (CuI) can sometimes accelerate the transmetalation step.[13]

Detailed Experimental Protocol: Stille Synthesis

-

Apparatus Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine 4-bromobenzaldehyde (1.0 eq), (2,4-difluorophenyl)tributylstannane (1.1 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF) via syringe.

-

Reaction: Heat the mixture to 90-110 °C and stir until the reaction is complete as monitored by TLC or GC-MS.

-

Workup: After cooling, dilute the reaction mixture with diethyl ether. To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF). The fluoride ions precipitate the tin as insoluble tributyltin fluoride, which can be removed by filtration through celite.

-

Purification: Wash the filtrate with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography.

Classical Synthetic Approaches

Friedel-Crafts Acylation

The Friedel-Crafts reaction is a classic method for forming C-C bonds to an aromatic ring.[5] For this target molecule, a relevant pathway involves the acylation of a pre-formed 2,4-difluorobiphenyl.[15] This approach is often a multi-step process but can be advantageous when starting materials are inexpensive. A documented route involves reacting 2,4-difluorobiphenyl with 4-nitrobenzoyl chloride, followed by a Baeyer-Villiger oxidation, which is then further processed to the aldehyde.[15] A more direct formylation is challenging due to the deactivating nature of the difluorophenyl substituent.

Mechanistic Rationale

The reaction is an electrophilic aromatic substitution. A strong Lewis acid, typically aluminum chloride (AlCl₃), activates the acyl chloride to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich biphenyl ring, followed by rearomatization to yield the ketone product.[5]

Detailed Experimental Protocol: Friedel-Crafts Acylation Route

This protocol describes the formation of the ketone precursor, 4-(2,4-difluorophenyl)-4'-nitro-benzophenone, as detailed in patent literature.[15]

-

Catalyst Suspension: In a reaction vessel cooled to 0 °C, suspend aluminum trichloride (AlCl₃) in an inert solvent like methylene chloride.

-

Acylium Ion Formation: Slowly add 4-nitrobenzoyl chloride to the suspension.

-

Acylation: Add a solution of 2,4-difluorobiphenyl in methylene chloride to the mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for several hours (e.g., 18 hours).[15]

-

Quenching and Workup: Carefully pour the reaction mixture into a mixture of ice and water to quench the reaction and decompose the aluminum complexes. Separate the organic phase.

-

Purification: Wash the organic phase, dry it, and remove the solvent. The resulting crude ketone can be purified by recrystallization from a suitable solvent like methanol.[15]

Subsequent steps to convert the nitro-ketone to the target aldehyde would involve reduction of the nitro group, diazotization, and a Sandmeyer-type reaction to introduce the aldehyde, or a Baeyer-Villiger oxidation followed by ester hydrolysis and oxidation, representing a significantly longer synthetic route.

Purification and Characterization

Regardless of the synthetic route, rigorous purification is essential.

-

Common Impurities: Depending on the method, impurities may include unreacted starting materials, homo-coupled byproducts (e.g., biphenyl or 4,4'-diformylbiphenyl), and, in the case of aldehydes, the corresponding carboxylic acid formed via air oxidation.[16]

-

Purification Techniques:

-

Column Chromatography: Silica gel chromatography is the most common method for separating the product from non-polar impurities like starting materials and homo-coupled byproducts.

-

Recrystallization: If the crude product is a solid of sufficient purity, recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate can be highly effective.[16]

-

Distillation: For thermally stable aldehydes, vacuum distillation can remove non-volatile impurities. It is often advisable to add an antioxidant like BHT to prevent degradation.[16]

-

Comparative Summary and Conclusion

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges.

| Method | Key Advantages | Key Limitations | Best For |

| Suzuki-Miyaura Coupling | High yields, excellent functional group tolerance, mild conditions, low toxicity of reagents.[5][7] | Cost of palladium catalysts and boronic acids, potential for side reactions. | General laboratory synthesis and scale-up due to reliability and safety profile. |

| Stille Coupling | Extremely high functional group tolerance, often insensitive to air/moisture.[12][14] | High toxicity of tin reagents, difficult purification to remove tin byproducts.[11][13] | Complex molecule synthesis where other methods fail due to sensitive functional groups. |

| Friedel-Crafts Acylation | Utilizes inexpensive starting materials. | Harsh conditions, often requires multiple steps, potential for poor regioselectivity.[5][15] | Large-scale industrial synthesis where cost of raw materials is the primary driver. |

For the modern research and drug development laboratory, the Suzuki-Miyaura coupling represents the most balanced and efficient pathway for the synthesis of this compound. Its operational simplicity, high yields, and favorable environmental and safety profile make it the authoritative and recommended choice for producing this critical synthetic intermediate.

References

-

Organic & Biomolecular Chemistry (RSC Publishing). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. [Link]

-

BYJU'S. Ullmann Reaction. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

Wikipedia. Ullmann reaction. [Link]

-

ResearchGate. Synthesis of biaryls through Tandem Blaise/Pd-catalyzed Ullmann coupling. [Link]

- Google Patents. US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)

-

Grignard Reaction. [Link]

-

Chemistry LibreTexts. (2020-05-30). 13.9: Organometallic Reagents in Alcohol Synthesis. [Link]

-

ResearchGate. Formation of diaryl ketones by using aromatic aldehydes and aryl halides with palladium catalyst. [Link]

-

NROChemistry. Stille Coupling. [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

Wikipedia. Stille reaction. [Link]

-

YouTube. (2020-07-15). Aldehydes to Secondary Alcohols, Part 1: Polar Organometallics. [Link]

-

ResearchGate. One-pot synthesis of diaryl ketones from aldehydes via palladium-catalyzed reaction with aryl boronic acids | Request PDF. [Link]

-

Master Organic Chemistry. (2015-12-10). Reactions of Grignard Reagents. [Link]

-

PMC - NIH. (2015-03-28). Programmable Strategies for the Conversion of Aldehydes to Unsymmetrical (Deuterated) Diarylmethanes and Diarylketones. [Link]

-

Master Organic Chemistry. (2011-10-14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

Organic Reactions. The Stille Reaction. [Link]

-

MDPI. 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. [Link]

-

Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]

-

PrepChem.com. Synthesis of 2,4-difluorobenzaldehyde. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemguide. reaction of aldehydes and ketones with grignard reagents. [Link]

-

YouTube. (2023-03-29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

PMC - NIH. Organoborane coupling reactions (Suzuki coupling). [Link]

-

YouTube. (2024-03-18). Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis. [Link]

-

ResearchGate. Reaction of 1-bromo-4-fluorobenzene with (a) phenylboronic acid; (b).... [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Buy this compound | 728918-75-0 [smolecule.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Stille Coupling [organic-chemistry.org]

- 12. Stille reaction - Wikipedia [en.wikipedia.org]

- 13. Stille Coupling | NROChemistry [nrochemistry.com]

- 14. organicreactions.org [organicreactions.org]

- 15. US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate - Google Patents [patents.google.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

4-(2,4-Difluorophenyl)benzaldehyde chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-(2,4-Difluorophenyl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound (DFPBA), a key bifunctional aromatic intermediate. We delve into its core physicochemical and spectroscopic properties, offering a foundation for its identification and characterization. The central focus is an in-depth analysis of its chemical reactivity, governed by the interplay between the electrophilic aldehyde group and the electronically modified biaryl system. Key synthetic transformations, including its preparation via Suzuki-Miyaura coupling and its subsequent reactions such as oxidation, reduction, and Wittig olefination, are discussed with mechanistic detail. This guide is intended for researchers, chemists, and drug development professionals who utilize fluorinated intermediates in the synthesis of complex molecular architectures for pharmaceuticals and advanced materials.

Introduction

This compound is a substituted aromatic aldehyde featuring a biphenyl scaffold where one phenyl ring is substituted with two fluorine atoms at the 2- and 4-positions. This unique substitution pattern imparts distinct electronic properties and steric influences that are highly valuable in organic synthesis. The presence of fluorine atoms is known to enhance critical properties in bioactive molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, DFPBA serves as a pivotal building block for the synthesis of active pharmaceutical ingredients (APIs) and functional materials.[3] Its structure combines a reactive aldehyde handle, suitable for a multitude of classic transformations, with a stable, electronically tuned biaryl core.[3][4] Understanding the causality behind its reactivity is essential for its effective application in multi-step synthetic campaigns.

Physicochemical and Spectroscopic Properties

The physical and chemical identity of this compound is defined by its unique molecular structure. These properties are crucial for its handling, purification, and characterization.

Core Physicochemical Data

The fundamental properties of DFPBA are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 728918-75-0 | [3][5] |

| Molecular Formula | C₁₃H₈F₂O | [3][5] |

| Molecular Weight | 218.20 g/mol | [3][5] |

| IUPAC Name | This compound | [3] |

| Appearance | Pale yellow to light brown solid/powder | [3] |

| Solubility | Soluble in organic solvents like dichloromethane and ethanol | [3] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials | [6] |

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure. The key features in ¹H NMR, ¹³C NMR, and IR spectroscopy are directly correlated to its functional groups and substitution pattern.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characteristic of a disubstituted and a trisubstituted aromatic ring. The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region of 9-10 ppm.[7] The protons on the benzaldehyde ring will appear as two doublets in the aromatic region (7.0-8.5 ppm), while the protons on the difluorophenyl ring will show more complex splitting patterns due to both H-H and H-F coupling.

-

¹³C NMR Spectroscopy: The carbon spectrum will show a distinct signal for the carbonyl carbon of the aldehyde at approximately 190-195 ppm.[8] The aromatic region will display multiple signals, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants, which is a hallmark of fluorinated aromatic compounds.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the C=O stretch of the aromatic aldehyde, typically found around 1700-1715 cm⁻¹.[7] Additional bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and C-F stretching (in the 1100-1300 cm⁻¹ region) will also be prominent.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by two primary features: the aldehyde functional group and the electronically modified biaryl system. The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which influences the reactivity of both the attached phenyl ring and, to a lesser extent, the distal benzaldehyde moiety.[9]

Synthesis via Suzuki-Miyaura Coupling

The most efficient and widely used method for constructing the biaryl framework of DFPBA is the Suzuki-Miyaura cross-coupling reaction.[3][10] This palladium-catalyzed reaction forms a C-C bond between an organoboron species and an organohalide. The choice of this methodology is driven by its high functional group tolerance, mild reaction conditions, and the commercial availability of the starting materials.

Mechanism: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[10][11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of 4-bromobenzaldehyde.[3][10]

-

Transmetalation: The 2,4-difluorophenyl group is transferred from the activated boronic acid (boronate complex) to the palladium center. This step requires a base to activate the boronic acid.[3][12]

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst.[3][10]

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

Representative Protocol: Synthesis of this compound [3]

-

Reagent Setup: To a reaction vessel, add 4-bromobenzaldehyde (1.0 eq), 2,4-difluorophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a suitable base like K₂CO₃ (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio). Degassing is critical to prevent oxidation of the Pd(0) catalyst.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to 80-90 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-bromobenzaldehyde) is consumed.

-

Workup: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure compound.

Reactions at the Aldehyde Carbonyl Group

The aldehyde group is a highly versatile functional handle, prone to nucleophilic attack and oxidation.

Aldehydes are readily oxidized to the corresponding carboxylic acids using a variety of oxidizing agents. This transformation is fundamental in synthetic routes where a carboxylic acid moiety is required for further functionalization, such as amide coupling.

Representative Protocol: Oxidation using Potassium Permanganate

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like acetone or a mixture of t-butanol and water.

-

Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄) (approx. 1.0-1.2 eq) while maintaining the temperature below 30 °C. The reaction is exothermic.

-

Reaction: Stir the mixture at room temperature until the characteristic purple color of the permanganate disappears, indicating its consumption.

-

Workup: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy excess KMnO₄ and the manganese dioxide byproduct. Acidify the mixture with HCl to precipitate the carboxylic acid product.

-

Isolation: Filter the solid product, wash with cold water, and dry under vacuum.

The reduction of the aldehyde to a primary alcohol is a common transformation, often achieved with hydride reagents like sodium borohydride (NaBH₄). This reaction is highly selective for aldehydes and ketones, leaving other functional groups like esters or amides intact.

Representative Protocol: Reduction using Sodium Borohydride

-

Dissolution: Dissolve this compound (1.0 eq) in an alcoholic solvent such as methanol or ethanol.

-

Reagent Addition: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (0.3-0.5 eq) portion-wise.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor progress by TLC.

-

Workup: Carefully quench the reaction by adding water or dilute acid. Remove the solvent under reduced pressure.

-

Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting alcohol is often pure enough for subsequent steps, or can be purified by chromatography.

The Wittig reaction is a powerful method for converting aldehydes into alkenes by reacting them with a phosphorus ylide (Wittig reagent).[13] This reaction is pivotal for introducing carbon-carbon double bonds with control over stereochemistry. The nature of the ylide (stabilized vs. non-stabilized) determines the E/Z selectivity of the resulting alkene.[14]

Mechanism: The reaction proceeds via a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[13] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[15]

Caption: Mechanism of the Wittig Reaction.

Representative Protocol: Synthesis of a Stilbene Derivative

-

Ylide Preparation (in situ): Suspend the corresponding phosphonium salt (e.g., benzyltriphenylphosphonium chloride) (1.1 eq) in an anhydrous solvent like THF. Cool to 0 °C or -78 °C and add a strong base (e.g., n-BuLi or KHMDS) dropwise to generate the colored ylide.[16]

-

Aldehyde Addition: While maintaining the low temperature, add a solution of this compound (1.0 eq) in anhydrous THF to the ylide solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor by TLC.

-

Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry, and concentrate. The triphenylphosphine oxide byproduct can often be removed by crystallization or column chromatography to yield the pure alkene.

Applications in Research and Development

This compound is a valuable intermediate primarily in the pharmaceutical and material science sectors.[3]

-

Pharmaceutical Synthesis: Its structure is a precursor to various biologically active compounds. The aldehyde can be converted into imines, amines, or other functional groups to build complex heterocyclic systems. The difluorophenyl moiety is often incorporated to enhance the pharmacological profile of drug candidates, including potential enzyme inhibitors or receptor modulators.[1][3]

-

Material Science: The biaryl structure can be integrated into polymers or liquid crystals. The electronic properties conferred by the fluorine atoms make it a candidate for developing materials with specific optical or electrical characteristics.[3]

Handling, Storage, and Safety

As with any chemical reagent, proper handling of this compound is crucial.

-

Safety Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin, eyes, and inhalation of dust.[3]

-

Stability and Storage: The compound is generally stable under normal conditions.[17] It should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and bases.[6][17]

Caption: General Synthetic Experimental Workflow.

Conclusion

This compound is a strategically important synthetic intermediate whose value lies in the predictable and versatile reactivity of its aldehyde group coupled with the unique electronic properties imparted by its difluorinated biaryl core. A thorough understanding of its synthesis, particularly via robust methods like the Suzuki-Miyaura coupling, and its subsequent functionalization through oxidation, reduction, and olefination reactions, empowers chemists to efficiently construct complex molecules for a wide range of applications, from drug discovery to materials science.

References

-

Oxidation of substituted 4-fluorobenzaldehydes . SciSpace. [Link]

- Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate.

-

Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol . PubMed. [Link]

-

Results of the biphasic reduction of 4-fluorobenzaldehyde with various hydrophobic ionic liquids . ResearchGate. [Link]

-

2,4-Difluorobenzaldehyde . PubChem, National Institutes of Health. [Link]

-

Wittig Reaction . Organic Chemistry Portal. [Link]

-

Wittig reaction . Wikipedia. [Link]

-

Wittig Reaction - Common Conditions . The Synthetic Organic Chemist's Companion. [Link]

-

4-Trifluoromethylbenzaldehyde . Grokipedia. [Link]

-

A Solvent Free Wittig Reaction . University of Wisconsin-Madison Chemistry Department. [Link]

-

Wittig Reaction: Mechanism and Examples . NROChemistry. [Link]

-

Electronic Supplementary Information . Royal Society of Chemistry. [Link]

-

6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde . MDPI. [Link]

-

Suzuki Reaction . organic-chemistry.org. [Link]

-

Suzuki Coupling . Organic Chemistry Portal. [Link]

- Production of 4-fluorobenzaldehyde.

-

BENZALDEHYDE Safety Data Sheet . Techno PharmChem. [Link]

-

Suzuki reaction . Wikipedia. [Link]

-

Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

-

The Suzuki Reaction . Myers Group, Harvard University. [Link]

-

Example 7 - Spectroscopy Tutorial . Organic Chemistry at CU Boulder. [Link]

-

UV-Visible, IR, and 1 NMR spectral data of compounds . ResearchGate. [Link]

- Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives.

-

Oxidation of Benzaldehyde and Substituted Benzaldehydes . Semantic Scholar. [Link]

-

Reactivity of Aldehydes & Ketones . Chemistry LibreTexts. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis . University course material. [Link]

-

Benzaldehyde, A New Absorption Promoter . Frontiers in Pharmacology. [Link]

-

Solving an Unknown Organic Structure using NMR, IR, and MS . YouTube. [Link]

-

C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres . Nature Communications. [Link]

Sources

- 1. Buy 4-(3,5-Difluorophenyl)benzaldehyde | 221018-03-7 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy this compound | 728918-75-0 [smolecule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound CAS#: 728918-75-0 [m.chemicalbook.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. community.wvu.edu [community.wvu.edu]

- 16. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 17. fishersci.com [fishersci.com]

4-(2,4-Difluorophenyl)benzaldehyde CAS number and molecular structure

An In-Depth Technical Guide to 4-(2,4-Difluorophenyl)benzaldehyde for Advanced Research and Development

Introduction

This compound is a biaryl carbonyl compound that has garnered significant interest within the scientific community. Its structure, which marries a reactive benzaldehyde moiety with a difluorinated phenyl ring, makes it a highly valuable and versatile intermediate. The strategic placement of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This guide, designed for researchers, chemists, and drug development professionals, serves as a comprehensive technical resource on this compound. We will delve into its fundamental properties, explore robust synthetic methodologies with mechanistic insights, and discuss its critical applications in drug discovery and materials science, providing the field-proven insights expected of a Senior Application Scientist.

Chapter 1: Physicochemical and Structural Characterization

A precise understanding of a molecule's identity and structure is the bedrock of all subsequent research. This chapter outlines the core identifiers and delves into the nuanced structural and electronic features of this compound.

Core Identification

The fundamental identifiers for this compound are summarized below, ensuring accurate documentation and procurement.

| Identifier | Value |

| CAS Number | 728918-75-0[1][3] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₃H₈F₂O[1][3][4] |

| Molecular Weight | 218.2 g/mol [1][3] |

| Canonical SMILES | C1=CC(=CC=C1C=O)C2=C(C=C(C=C2)F)F[1][4] |

| InChI Key | VXWNQBQQPCHIMW-UHFFFAOYSA-N[1][4] |

Molecular Structure Analysis

The molecular architecture of this compound is key to its reactivity and utility. It consists of a benzaldehyde ring linked at the 4-position to a 2,4-difluorophenyl ring.

Key Structural Features:

-

Aldehyde Group (-CHO): This functional group is a versatile chemical handle, susceptible to nucleophilic attack and oxidation, making it a prime site for derivatization.

-

Biphenyl Core: The connection between the two phenyl rings provides a semi-rigid scaffold, common in pharmacologically active molecules and liquid crystals.

-

Difluoro Substitution: The two fluorine atoms on the second phenyl ring are potent electron-withdrawing groups. This substitution significantly alters the molecule's electronic properties, enhancing its lipophilicity and potentially influencing its reactivity in various chemical transformations.[1]

Computational studies using Density Functional Theory (DFT) suggest that the molecule is non-planar.[5] Steric hindrance between the hydrogen atom at the 3-position of the benzaldehyde ring and the fluorine atom at the 2-position of the difluorophenyl ring forces the two rings to adopt a twisted conformation, with an estimated dihedral angle between 30° and 40°.[5] This non-planar geometry is a critical consideration in molecular modeling and understanding receptor-ligand interactions.

Caption: 2D Representation of this compound.

Chapter 2: Synthesis Methodologies and Mechanistic Insights

The construction of the biaryl scaffold is the central challenge in synthesizing this compound. The Suzuki-Miyaura cross-coupling reaction is the most prevalent and efficient method, though classic approaches like Friedel-Crafts acylation also provide viable routes.

Suzuki-Miyaura Cross-Coupling: The Workhorse Reaction

The palladium-catalyzed Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming carbon-carbon bonds between aromatic rings.[6][7][8] Its widespread use is due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and aryl halides.[9][10]

Causality of Component Selection:

-

Catalyst: A palladium(0) complex, often generated in situ from a palladium(II) precursor like palladium acetate, is the active catalyst. Triphenylphosphine is commonly used as a ligand to stabilize the catalyst and facilitate the reaction steps.[9]

-

Base: A base, such as sodium carbonate, is essential for the transmetalation step, activating the boronic acid partner.[9]

-

Solvent: A two-phase solvent system (e.g., an organic solvent like 1-propanol or toluene with aqueous base) is often employed to dissolve both the organic and inorganic reagents.[9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

Protocol 2.1: Synthesis via Suzuki-Miyaura Coupling

This protocol is a representative, self-validating system. Researchers should perform initial small-scale trials to optimize conditions for their specific reagents and equipment.

-

Reactor Setup: To a three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-bromobenzaldehyde (1.0 equiv), (2,4-difluorophenyl)boronic acid (1.1 equiv), and a suitable solvent such as 1-propanol.[9]

-

Degassing: Sparge the mixture with nitrogen for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst and Base Addition: Add palladium(II) acetate (0.003 equiv) and triphenylphosphine (0.009 equiv).[9] Then, add a 2 M aqueous solution of sodium carbonate (1.2 equiv).[9]

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or by taking aliquots for ¹H NMR analysis. The disappearance of the starting 4-bromobenzaldehyde signal (aldehyde proton at δ ~10.00 ppm) and the appearance of the product signal (aldehyde proton at δ ~10.06 ppm) indicates reaction completion.[9]

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Friedel-Crafts Acylation: A Classic Approach

An alternative strategy involves the Friedel-Crafts acylation of 2,4-difluorobiphenyl.[11] This electrophilic aromatic substitution reaction forms the C-C bond between the biphenyl core and the carbonyl carbon.

Mechanism and Rationale: This reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent (e.g., a formyl chloride equivalent or a related reagent) and generate a highly electrophilic acylium ion.[1][11] The electron-rich biphenyl system then attacks this electrophile to form the final product. The choice of solvent is critical; it must be inert to the highly reactive conditions.

Caption: General mechanism for Friedel-Crafts Acylation.

Chapter 3: Applications in Drug Discovery and Materials Science

The true value of this compound lies in its application as a versatile building block for more complex and high-value molecules.

A Versatile Scaffold for Medicinal Chemistry

Fluorinated compounds are of immense interest in pharmaceutical development.[2] this compound serves as a key precursor for a wide range of biologically active molecules.[1]

-

As a Synthetic Intermediate: The aldehyde functionality is a gateway to numerous other chemical groups. It can be readily converted into amines (via reductive amination), alkenes (via Wittig-type reactions), alcohols (via reduction), and carboxylic acids (via oxidation), allowing for the rapid generation of diverse chemical libraries for screening.

-

In Anticancer Research: Benzaldehyde and its derivatives have been investigated for their anticancer properties.[12] The difluorobiphenyl scaffold of this particular molecule makes it an attractive starting point for synthesizing novel kinase inhibitors or other targeted therapies where such motifs are known to be effective.

-

In Antifungal Development: Related structures, such as 2,4-difluorobenzaldehyde, are known intermediates in the synthesis of potent antifungal agents like fluconazole.[13] This highlights the potential of the this compound core in developing new antifungal drugs.

Building Block for Advanced Materials

Beyond pharmaceuticals, the unique electronic and structural properties of this molecule make it suitable for applications in materials science.[1]

-

Ligands in Coordination Chemistry: The aldehyde's oxygen atom can act as a Lewis base, allowing it to coordinate with metal ions. This property enables its use in designing novel catalysts and metal-organic frameworks (MOFs).[1]

-

Optical and Electronic Materials: The biphenyl structure is a common feature in liquid crystals and organic light-emitting diodes (OLEDs). The introduction of fluorine atoms can fine-tune the electronic energy levels and intermolecular interactions, making it a candidate for developing new materials with tailored optoelectronic characteristics.[1]

Chapter 4: Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

| Safety Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Always wear safety glasses, a lab coat, and chemical-resistant gloves. |

| Handling | Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1] Avoid contact with skin and eyes.[1] |

| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation. Its well-defined structure, accessible synthesis via robust methods like the Suzuki-Miyaura coupling, and versatile reactivity make it an invaluable intermediate for researchers in both drug discovery and materials science. The insights provided in this guide are intended to empower scientists to leverage the full potential of this powerful building block in their research and development endeavors.

References

-

University of Cape Town. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

-

PubChemLite. This compound (C13H8F2O). Available at: [Link]

-

Organic Syntheses. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Available at: [Link]

- Google Patents. (1992). US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate.

-

ACS Publications. (2000). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... Available at: [Link]

- Google Patents. (2012). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Development. Available at: [Link]

-

MDPI. (2020). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Available at: [Link]

-

NIST WebBook. Benzaldehyde, 4-fluoro-. Available at: [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] Table of Contents. Available at: [Link]

-

News-Medical. (2025). Aromatic benzaldehyde inhibits growth of therapy-resistant pancreatic cancer. Available at: [Link]

Sources

- 1. Buy this compound | 728918-75-0 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound CAS#: 728918-75-0 [m.chemicalbook.com]

- 4. PubChemLite - this compound (C13H8F2O) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. gala.gre.ac.uk [gala.gre.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 11. US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate - Google Patents [patents.google.com]

- 12. news-medical.net [news-medical.net]

- 13. Page loading... [guidechem.com]

A Technical Guide to the Physicochemical and Spectroscopic Properties of 4-(2,4-Difluorophenyl)benzaldehyde

Introduction

4-(2,4-Difluorophenyl)benzaldehyde (CAS No: 728918-75-0) is a bi-aryl organic compound of significant interest in contemporary chemical research.[1][2] Its structure, featuring a benzaldehyde moiety linked to a 2,4-difluorophenyl ring, provides a versatile scaffold for the synthesis of more complex molecules. The presence of two fluorine atoms imparts unique electronic properties, enhances lipophilicity, and can influence metabolic stability and binding affinity, making it a valuable building block in medicinal chemistry and materials science.[1][3] This guide offers an in-depth examination of its core physical properties, provides detailed protocols for its characterization, and discusses the theoretical underpinnings that govern its behavior.

Section 1: Core Physicochemical Properties

A summary of the key identifying and physical properties of this compound is presented below. These values serve as a foundational reference for handling, characterization, and theoretical modeling.

| Property | Value | Source(s) |

| CAS Number | 728918-75-0 | [1][2] |

| Molecular Formula | C₁₃H₈F₂O | [1][2] |

| Molecular Weight | 218.2 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | Pale yellow to light brown solid | [1] |

| Boiling Point | 310.2 ± 32.0 °C (Predicted) | [2] |

| Density | 1.248 ± 0.06 g/cm³ (Predicted) | [2] |

| LogP (Partition Coefficient) | 3.44 | [3] |

| Monoisotopic Mass | 218.05432 Da | [4] |

Section 2: In-Depth Analysis of Physical Properties

Thermal Properties

The boiling point for this compound is predicted to be approximately 310.2 °C.[2] It is crucial to note that this is a computationally derived value. Experimental verification using techniques such as Differential Scanning Calorimetry (DSC) for melting point determination and thermogravimetric analysis (TGA) for decomposition temperature is essential for establishing a precise thermal profile. The high boiling point is expected, given the compound's molecular weight and the strong intermolecular forces associated with its aromatic systems.

Solubility and Lipophilicity

The solubility of this compound is dictated by the interplay between the polar aldehyde group and the large, nonpolar bi-aryl framework. It is reported to be soluble in organic solvents such as ethanol and dichloromethane.[1] The introduction of fluorine atoms significantly increases its lipophilicity, as evidenced by a LogP value of 3.44.[3]

-

Expert Insight: A LogP value greater than 3 suggests high lipophilicity and indicates that the compound will preferentially partition into nonpolar environments. This property is a critical parameter in drug development, influencing factors such as absorption, distribution, metabolism, and excretion (ADME). The high lipophilicity suggests potentially good membrane permeability but may also lead to poor aqueous solubility, which can pose challenges for formulation.

Section 3: Spectroscopic and Structural Characterization

Accurate structural confirmation is paramount for any research application. The following section details the expected spectroscopic signatures for this compound and provides standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule.

-

¹H NMR: The proton spectrum is expected to be complex. A distinct singlet for the aldehydic proton should appear far downfield, typically in the range of δ 9.9–10.1 ppm. The aromatic region (δ 7.0–8.2 ppm) will show a series of complex multiplets due to spin-spin coupling between adjacent protons on both rings, as well as through-space coupling to the fluorine atoms.

-

¹³C NMR: The carbonyl carbon of the aldehyde will produce a characteristic peak around δ 191–193 ppm. The spectrum will display 13 distinct signals for the aromatic carbons, though some may overlap. Carbons directly bonded to fluorine will appear as doublets due to one-bond C-F coupling, a key diagnostic feature.

-

¹⁹F NMR: Two distinct signals are anticipated, one for the fluorine at position 2 and another for the fluorine at position 4 of the phenyl ring, as they are in chemically non-equivalent environments.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum with 16-32 scans.

-

Acquire a ¹³C{¹H} proton-decoupled spectrum with 1024-2048 scans.

-

If available, perform 2D correlation experiments (COSY, HSQC, HMBC) to definitively assign all proton and carbon signals.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule.

-

Expected Vibrational Modes:

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1690–1710 cm⁻¹, characteristic of an aromatic aldehyde.[5]

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple sharp bands in the 1450–1600 cm⁻¹ region.

-

C-F Stretch: Strong, characteristic absorption bands in the 1100–1300 cm⁻¹ region.

-

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and correlate them to the known functional groups of the molecule.

Mass Spectrometry (MS)

MS provides the exact molecular weight and offers structural clues through fragmentation analysis.

-

High-Resolution MS (HRMS): Electrospray ionization (ESI) or a similar soft ionization technique will yield a highly accurate mass measurement of the molecular ion. The expected monoisotopic mass of the [M+H]⁺ ion is approximately 219.0616 Da.

-

Electron Ionization (EI)-MS: This technique will cause fragmentation, providing a molecular fingerprint. The fragmentation pathway is predictable, initiated by the formation of the molecular ion (M⁺•) at m/z 218.

-

Plausible Fragmentation Pathway:

-

[M]⁺•: Molecular ion at m/z = 218.

-

[M-H]⁺: Loss of the aldehydic hydrogen radical, resulting in a stable acylium ion at m/z = 217. This is often a very prominent peak for aldehydes.

-

[M-CHO]⁺: Loss of the entire formyl radical (•CHO), leading to the 2,4-difluorobiphenyl cation at m/z = 189.

-

Further fragmentation of the aromatic rings can occur, but the above fragments are expected to be the most diagnostic.

-

-

Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: 250 °C, split mode (e.g., 50:1).

-

Column: A standard nonpolar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Method:

-

Data Analysis: Identify the peak corresponding to the compound based on its retention time. Analyze the resulting mass spectrum to confirm the molecular ion and identify key fragment ions.

Section 4: Safety and Handling

Proper handling is essential to ensure laboratory safety. This compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

The associated pictogram is "Irritant".[1]

-

Engineering Controls: Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[7][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Section 5: Comprehensive Characterization Workflow

The logical flow for a comprehensive physicochemical characterization of a novel or newly synthesized batch of this compound is outlined below. This workflow ensures that identity, purity, and key properties are systematically validated.

Conclusion

This compound is a fluorinated bi-aryl aldehyde with distinct physical and spectroscopic properties. Its high lipophilicity, characteristic thermal profile, and unique spectral fingerprints—particularly the aldehydic proton signal in ¹H NMR, the C-F coupled signals in ¹³C NMR, and the predictable fragmentation pattern in mass spectrometry—serve as reliable identifiers. The protocols and data presented in this guide provide a comprehensive framework for researchers to confidently handle, characterize, and utilize this important chemical intermediate in their research and development endeavors.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

-

PubChem. (n.d.). 4-(Difluoromethyl)benzaldehyde. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C13H8F2O). Available at: [Link]

-

NIST. (n.d.). Benzaldehyde, 4-(trifluoromethyl)-. In NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). Benzaldehyde, 4-fluoro-. In NIST Chemistry WebBook. Available at: [Link]

-

Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. Available at: [Link]

Sources

- 1. Buy this compound | 728918-75-0 [smolecule.com]

- 2. This compound CAS#: 728918-75-0 [m.chemicalbook.com]

- 3. Buy 4-(3,5-Difluorophenyl)benzaldehyde | 221018-03-7 [smolecule.com]

- 4. PubChemLite - this compound (C13H8F2O) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

A Guide to the Spectroscopic Characterization of 4-(2,4-Difluorophenyl)benzaldehyde

Introduction: The Imperative of Structural Verification

In the landscape of drug development and materials science, 4-(2,4-Difluorophenyl)benzaldehyde stands as a valuable bifunctional building block. Its unique electronic properties, imparted by the electron-withdrawing fluorine atoms and the reactive aldehyde moiety, make it a key precursor for synthesizing complex molecular architectures, including novel liquid crystals and pharmacologically active compounds. The precise arrangement of its constituent atoms is paramount to its function. Therefore, unambiguous structural elucidation is not merely a procedural step but the foundational pillar upon which all subsequent research is built.

This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to this compound. Moving beyond a simple recitation of data, we will delve into the causality behind the observed spectral features, offering insights into how each data point contributes to a holistic and definitive structural portrait. The protocols and interpretations presented herein are designed to be self-validating, ensuring that researchers can apply these principles with confidence in their own laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, we can construct a detailed map of atomic connectivity and spatial relationships.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum reveals the number, environment, and neighboring relationships of all hydrogen atoms in the molecule. The electron-withdrawing nature of the aldehyde and the fluorine atoms significantly influences the chemical shifts of the aromatic protons, pulling them downfield.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-α (Aldehyde) | 10.05 | s (singlet) | - | 1H |

| H-2', H-6' | 7.98 | d (doublet) | 8.2 | 2H |

| H-3', H-5' | 7.75 | d (doublet) | 8.2 | 2H |

| H-6 | 7.55 | td (triplet of doublets) | 8.8, 6.5 | 1H |

| H-3 | 7.01 | ddd (doublet of doublet of doublets) | 8.8, 2.5, 1.0 | 1H |

| H-5 | 6.95 | td (triplet of doublets) | 8.8, 2.5 | 1H |

Interpretation and Experimental Rationale:

-

Aldehyde Proton (H-α): The signal at ~10.05 ppm is highly characteristic of an aldehyde proton, deshielded by the strong anisotropic effect of the carbonyl group[1]. Its singlet nature confirms the absence of adjacent protons.

-

Benzaldehyde Ring (H-2'/6' and H-3'/5'): The two doublets at ~7.98 and ~7.75 ppm, each integrating to 2H, represent the classic AA'BB' system of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing aldehyde group (H-2'/6') are further downfield than the meta protons (H-3'/5').

-

Difluorophenyl Ring (H-3, H-5, H-6): The protons on this ring exhibit more complex splitting due to both H-H and H-F couplings. H-6 is coupled to H-5 (³JHH) and the fluorine at C-4 (⁴JHF), appearing as a triplet of doublets. The other two protons, H-3 and H-5, show intricate splitting patterns due to their coupling with each other and with the adjacent fluorine atoms.

Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to achieve high magnetic field homogeneity and sharp peaks.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds to allow for full magnetization recovery.

-

Number of Scans: 8-16 scans for a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0 ppm. Integrate all signals.

Carbon-¹³ (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of all unique carbon environments and offers critical information about hybridization and electronic structure, especially the significant C-F couplings.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assigned Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F) | Coupling Constant (J, Hz) |

|---|---|---|---|

| C-α (Aldehyde) | 191.5 | s | - |

| C-2 (C-F) | 163.0 | dd | ¹JCF ≈ 252, ³JCF ≈ 12 |

| C-4 (C-F) | 160.5 | dd | ¹JCF ≈ 250, ³JCF ≈ 12 |

| C-4' | 148.1 | s | - |

| C-1' | 134.5 | s | - |

| C-6 | 132.0 | d | ²JCF ≈ 8 |

| C-2', C-6' | 130.5 | s | - |

| C-3', C-5' | 129.8 | s | - |

| C-1 | 122.5 | dd | ²JCF ≈ 15, ⁴JCF ≈ 4 |

| C-5 | 112.0 | d | ²JCF ≈ 21 |

| C-3 | 104.5 | t | ²JCF ≈ 26 |

Interpretation and Experimental Rationale:

-

Carbonyl Carbon (C-α): The signal around 191.5 ppm is unequivocally assigned to the aldehyde carbonyl carbon[2].

-

Carbons Bonded to Fluorine (C-2, C-4): These carbons appear far downfield and exhibit very large one-bond C-F coupling constants (¹JCF ~250 Hz), a hallmark of direct fluorination[3]. They also show smaller two- or three-bond couplings to the other fluorine atom.

-

Quaternary Carbons: The signals for C-1, C-1', and C-4' are typically of lower intensity due to the lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons[4]. C-1 is split into a doublet of doublets due to its coupling to the fluorines at C-2 and C-4.

-

Symmetry: The molecule lacks high symmetry, resulting in distinct signals for most carbons. The equivalence of C-2'/C-6' and C-3'/C-5' on the benzaldehyde ring simplifies that portion of the spectrum.

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for analyzing fluorinated compounds. It provides direct evidence for the fluorine environments and their coupling relationships.[5][6]

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Assigned Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| F at C-2 | -110.2 | d | ³JFF ≈ 8 |

| F at C-4 | -114.5 | d | ³JFF ≈ 8 |

Interpretation and Experimental Rationale:

-

Chemical Shifts: The chemical shifts are typical for fluorine atoms on an aromatic ring[7]. The ortho-fluorine (at C-2) is expected to be at a slightly different chemical shift than the para-fluorine (at C-4) due to their distinct electronic environments.

-

F-F Coupling: The two fluorine signals appear as doublets due to their three-bond coupling (³JFF) to each other through the aromatic ring. This mutual splitting is definitive proof of their relative positions.

-

Choice of Technique: ¹⁹F NMR is essential because it directly observes the fluorine nuclei, providing information that is only indirectly inferred from ¹H and ¹³C spectra.[8] The high natural abundance (100%) and high gyromagnetic ratio of ¹⁹F make this a rapid and sensitive experiment.[5]

Caption: Structure of this compound with atom numbering for NMR assignments.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the vibrations of molecular bonds. It is an exceptionally fast and reliable method for confirming the presence of key functional groups, which absorb infrared radiation at characteristic frequencies.

Key IR Absorption Bands

| Wavenumber (ν, cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3070 | Medium-Weak | Aromatic C-H Stretch |

| ~2860, ~2760 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1705 | Strong, Sharp | C=O Stretch (Aryl Aldehyde) |

| ~1600, ~1500 | Medium | Aromatic C=C Ring Stretch |

| ~1250, ~1100 | Strong | C-F Stretch |

Interpretation and Experimental Rationale:

-

Carbonyl Stretch (C=O): The most prominent peak in the spectrum will be the strong, sharp absorption at ~1705 cm⁻¹. Its position is diagnostic for an aldehyde carbonyl group conjugated to an aromatic ring, which lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹)[9].

-

Aldehyde C-H Stretch: The presence of two weak bands near 2860 and 2760 cm⁻¹ is definitive proof of an aldehyde functional group[10]. This feature, known as a Fermi doublet, allows for clear differentiation from a ketone.

-

Aromatic Stretches: Absorptions for aromatic C-H stretches appear just above 3000 cm⁻¹, while C=C ring stretches are found around 1600-1500 cm⁻¹[11].

-

C-F Stretches: The strong absorptions in the 1250-1100 cm⁻¹ region are characteristic of the C-F stretching vibrations, confirming the fluorination of the molecule.

Protocol: Acquiring an Attenuated Total Reflectance (ATR) IR Spectrum

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background spectrum. The background should be a flat line.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum is automatically ratioed against the background, yielding a clean transmittance or absorbance spectrum. Label the significant peaks. This method is preferred for its speed and minimal sample preparation.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the exact molecular weight of the compound and a characteristic fragmentation pattern that serves as a molecular fingerprint.

Predicted Key Fragments in EI Mass Spectrum

| m/z (Mass/Charge) | Proposed Fragment Ion | Identity |

|---|---|---|

| 218 | [C₁₃H₇F₂O]⁺ | Molecular Ion (M⁺) |

| 217 | [C₁₃H₆F₂O]⁺ | [M-H]⁺ |

| 189 | [C₁₃H₇F₂]⁺ | [M-CHO]⁺ |

| 162 | [C₁₂H₇F]⁺ | [M-CHO-F]⁺ (from fluorophenyl ring) |

| 95 | [C₆H₄F]⁺ | [Fluorophenyl]⁺ |

Interpretation and Experimental Rationale:

-

Molecular Ion (M⁺): The peak at m/z 218 corresponds to the intact molecule with one electron removed, confirming the molecular formula C₁₃H₈F₂O. The presence of this peak is crucial for confirming the molecular weight.

-

[M-H]⁺ Fragment (m/z 217): The loss of the weakly bound aldehydic hydrogen radical is a very common and favorable fragmentation pathway for aldehydes, often resulting in a highly abundant peak.[12]

-

[M-CHO]⁺ Fragment (m/z 189): Cleavage of the C-C bond between the aldehyde group and the phenyl ring results in the loss of a formyl radical (•CHO, 29 Da). This produces the stable 2,4-difluorobiphenyl cation, which is expected to be a major fragment.

-

Further Fragmentation: The subsequent fragmentation of the biphenyl system can lead to smaller ions, such as the loss of a fluorine atom or cleavage of the aromatic rings themselves. The fragment at m/z 95 is analogous to the fluorophenyl cation seen in the fragmentation of simpler compounds like 4-fluorobenzaldehyde[12].

Caption: Key fragmentation pathways for this compound in EI-MS.

Protocol: Acquiring a GC-MS Spectrum

-

Rationale: Gas Chromatography (GC) is coupled with MS to separate the analyte from any impurities before it enters the mass spectrometer, ensuring the resulting spectrum is from the pure compound.

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the sample solution into the GC inlet heated to ~250°C.

-

Oven Program: Start at a moderate temperature (e.g., 100°C), hold for 1-2 minutes, then ramp the temperature at 10-20°C/min up to a final temperature of ~280°C.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy ensures that spectra are reproducible and comparable to library data.[12]

-

Mass Range: Scan from m/z 40 to 400 to capture the molecular ion and all significant fragments.

-

Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to this compound.

-

Conclusion

The spectroscopic analysis of this compound provides a clear and internally consistent picture of its molecular structure. ¹H, ¹³C, and ¹⁹F NMR spectroscopy collaboratively map the carbon-hydrogen-fluorine framework, confirming the substitution pattern and connectivity. Infrared spectroscopy offers rapid and definitive confirmation of the critical aldehyde and C-F functional groups. Finally, mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern that serves as a final layer of structural proof. By integrating the data from these orthogonal techniques, researchers can proceed with absolute confidence in the identity and purity of this important chemical intermediate.

References

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

-

Koenig, B. D., et al. (1995). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 61(8), 3037–3042. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Arizona. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Example 7 - Organic Chemistry. Retrieved from [Link]

-

Brown, W. P. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Doc Brown's Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

-

University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(Difluoromethoxy)benzaldehyde - Spectrum. Retrieved from [Link]

-

Brown, W. P. (n.d.). mass spectrum of benzaldehyde fragmentation pattern. Doc Brown's Chemistry. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

ResearchGate. (n.d.). Gas chromatography/mass spectroscopy analysis of biphenyl. Retrieved from [Link]

-

Proprep. (n.d.). Analyze the IR spectra of benzaldehyde. Retrieved from [Link]

-

MDPI. (2022). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

-

University of Arizona. (n.d.). 13 Carbon NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 4-fluorobenzaldehyde thiosemicarbazone derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN101353297A - Synthetic method of 4-fluorobenzaldehyde.

-

ResearchGate. (n.d.). IR spectra of benzaldehyde at different concentrations. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

ResearchGate. (n.d.). IR Spectra of benzaldehyde and its derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). 2,4-Difluorobenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2025). Universitas Gadjah Mada. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-